molecular formula C7H6BrClSe B14418973 1-[(Bromomethyl)selanyl]-4-chlorobenzene CAS No. 83726-16-3

1-[(Bromomethyl)selanyl]-4-chlorobenzene

Katalognummer: B14418973
CAS-Nummer: 83726-16-3
Molekulargewicht: 284.45 g/mol
InChI-Schlüssel: AHHSACWIMLKEAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Bromomethyl)selanyl]-4-chlorobenzene is an organoselenium compound that features a benzene ring substituted with a bromomethyl group and a selenyl group at the para position relative to a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Bromomethyl)selanyl]-4-chlorobenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

1-[(Bromomethyl)selanyl]-4-chlorobenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(Bromomethyl)selanyl]-4-chlorobenzene involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromomethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups. The selenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(Bromomethyl)selanyl]-4-chlorobenzene is unique due to the presence of the selenyl group, which imparts distinct chemical properties compared to its sulfur, oxygen, and nitrogen analogs. The selenyl group can participate in unique redox reactions and has different electronic effects, making this compound valuable for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

CAS-Nummer

83726-16-3

Molekularformel

C7H6BrClSe

Molekulargewicht

284.45 g/mol

IUPAC-Name

1-(bromomethylselanyl)-4-chlorobenzene

InChI

InChI=1S/C7H6BrClSe/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI-Schlüssel

AHHSACWIMLKEAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1Cl)[Se]CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.